![molecular formula C15H11ClN4OS B2378171 N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide CAS No. 2060361-25-1](/img/structure/B2378171.png)
N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves a series of multistep reactions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Ultrasonic irradiation methods have been used to effectively shorten reaction time and increase yield .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the structure of human galactokinase 1 bound with a similar compound has been analyzed .
Applications De Recherche Scientifique
Antibacterial Activity
N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide and its derivatives have been studied for their potential antibacterial properties. For instance, Desai et al. (2008) investigated various thiazolidine and azetidine derivatives for their efficacy against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These compounds showed moderate to good antibacterial activity, highlighting their potential in antibacterial applications (Desai, Shah, Bhavsar, & Saxena, 2008).
Antitumor Activity
Several studies have focused on the antitumor potential of thiazolopyrimidine derivatives. El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their activity against the human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate antitumor activity, suggesting the compound's relevance in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Spectroscopic and Quantum Studies
The spectroscopic properties and quantum mechanical studies of various benzothiazolinone acetamide analogs, including this compound derivatives, have been explored. Mary et al. (2020) conducted vibrational spectra, electronic properties, and photochemical and thermochemical modeling studies. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells, with good light harvesting efficiency (Mary et al., 2020).
α-Glucosidase Inhibitory Activity
Koppireddi et al. (2014) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for α-glucosidase inhibitory activity. Some compounds, including N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide, showed very good inhibition, highlighting their potential in diabetes treatment research (Koppireddi et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound
Mode of Action
The exact mode of action of This compound It’s known that similar compounds interact with their targets, leading to various biological activities . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown promising antimicrobial and antiproliferative activities . This suggests that this compound could have similar effects, but more research is needed to confirm this.
Orientations Futures
Future research could focus on the synthesis and characterization of “N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” and similar compounds, as well as their potential applications in treating microbial infections and cancer . Further studies could also explore their mechanism of action and potential safety and hazards .
Propriétés
IUPAC Name |
N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c1-9(21)19-15-17-7-6-12(20-15)13-8-18-14(22-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOFXFPEOJWROB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
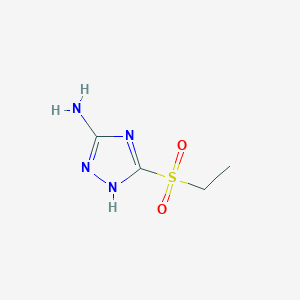

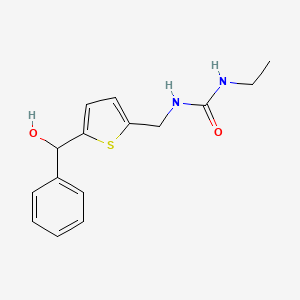

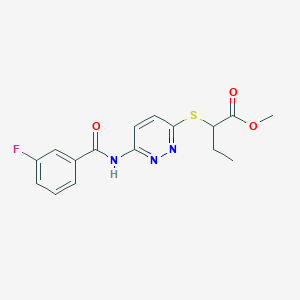
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)

![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)
![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)
![3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B2378102.png)
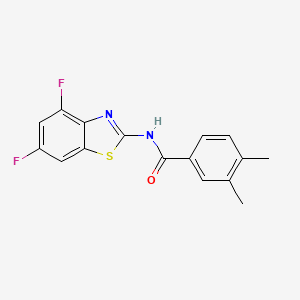
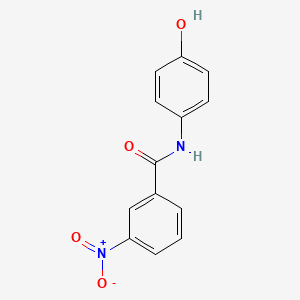

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2378111.png)
